molecular formula C9H15N3O B7558834 N-methyl-4-(2-methylimidazol-1-yl)butanamide

N-methyl-4-(2-methylimidazol-1-yl)butanamide

カタログ番号 B7558834
分子量: 181.23 g/mol
InChIキー: YYCSKRILZTVMFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-4-(2-methylimidazol-1-yl)butanamide, also known as MIB-303, is a small molecule that has been extensively studied for its potential as a therapeutic agent in various diseases. It is a selective agonist of the sphingosine 1-phosphate receptor subtype 1 (S1P1R), which plays a crucial role in regulating immune cell trafficking and inflammation.

作用機序

N-methyl-4-(2-methylimidazol-1-yl)butanamide selectively binds to and activates the S1P1R, which is expressed on the surface of various immune cells, including T cells, B cells, and dendritic cells. Activation of S1P1R by N-methyl-4-(2-methylimidazol-1-yl)butanamide leads to the internalization of the receptor and subsequent sequestration of immune cells in lymphoid organs, thereby reducing their migration to sites of inflammation. This mechanism of action has been shown to be effective in reducing inflammation and tissue damage in various disease models.
Biochemical and Physiological Effects:
N-methyl-4-(2-methylimidazol-1-yl)butanamide has been shown to have a range of biochemical and physiological effects, including the modulation of immune cell trafficking, cytokine production, and apoptosis. In animal models of multiple sclerosis, N-methyl-4-(2-methylimidazol-1-yl)butanamide has been found to reduce the infiltration of autoreactive T cells into the central nervous system, thereby reducing demyelination and neuroinflammation. Inflammatory bowel disease models, N-methyl-4-(2-methylimidazol-1-yl)butanamide has been shown to reduce intestinal inflammation and improve tissue repair. Moreover, N-methyl-4-(2-methylimidazol-1-yl)butanamide has been found to have a favorable safety profile and can be administered orally, making it a promising drug candidate for further development.

実験室実験の利点と制限

One of the main advantages of using N-methyl-4-(2-methylimidazol-1-yl)butanamide in lab experiments is its specificity for the S1P1R, which allows for precise modulation of immune cell trafficking and inflammation. Moreover, N-methyl-4-(2-methylimidazol-1-yl)butanamide has been found to have a favorable safety profile and can be administered orally, making it a convenient drug candidate for further development. However, one limitation of using N-methyl-4-(2-methylimidazol-1-yl)butanamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

将来の方向性

There are several future directions for the development of N-methyl-4-(2-methylimidazol-1-yl)butanamide as a therapeutic agent. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, where modulation of immune cell trafficking and inflammation is key to disease progression. Another potential application is in the treatment of inflammatory bowel disease, where N-methyl-4-(2-methylimidazol-1-yl)butanamide has been shown to have promising effects in preclinical studies. Moreover, further research is needed to elucidate the long-term safety and efficacy of N-methyl-4-(2-methylimidazol-1-yl)butanamide in clinical trials, as well as to optimize its pharmacokinetics and bioavailability for clinical use.

合成法

The synthesis of N-methyl-4-(2-methylimidazol-1-yl)butanamide involves several steps, starting with the reaction of 2-methylimidazole with 4-bromo-1-butanol to form 4-(2-methylimidazol-1-yl)butan-1-ol. This intermediate is then converted to the corresponding chloride, which is further reacted with N-methylamine to yield N-methyl-4-(2-methylimidazol-1-yl)butanamide. The overall yield of this synthesis method is around 20-25%, and the purity of the final product can be improved by recrystallization.

科学的研究の応用

N-methyl-4-(2-methylimidazol-1-yl)butanamide has been extensively studied for its potential as a therapeutic agent in various diseases, including multiple sclerosis, inflammatory bowel disease, and rheumatoid arthritis. In preclinical studies, N-methyl-4-(2-methylimidazol-1-yl)butanamide has been shown to effectively reduce disease severity and improve clinical outcomes in animal models of these diseases. Moreover, N-methyl-4-(2-methylimidazol-1-yl)butanamide has been found to have a favorable safety profile and can be administered orally, making it a promising drug candidate for further development.

特性

IUPAC Name

N-methyl-4-(2-methylimidazol-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-8-11-5-7-12(8)6-3-4-9(13)10-2/h5,7H,3-4,6H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCSKRILZTVMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(2-methylimidazol-1-yl)butanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。